(2S)-2-[3-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine
Description
Properties
Molecular Formula |
C11H11F4N |
|---|---|
Molecular Weight |
233.20 g/mol |
IUPAC Name |
(2S)-2-[3-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine |
InChI |
InChI=1S/C11H11F4N/c12-9-6-7(10-2-1-5-16-10)3-4-8(9)11(13,14)15/h3-4,6,10,16H,1-2,5H2/t10-/m0/s1 |
InChI Key |
LUXQAWYVSZIBGC-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC(=C(C=C2)C(F)(F)F)F |
Canonical SMILES |
C1CC(NC1)C2=CC(=C(C=C2)C(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Chiral Pyrrolidine Core Construction
The (2S)-pyrrolidine core is typically prepared via asymmetric synthesis or chiral resolution methods. Common approaches include:
- Asymmetric reduction or alkylation of proline derivatives : Starting from L-proline or its derivatives, selective functionalization at the 2-position can be achieved.
- Chiral pool synthesis : Utilizing naturally occurring chiral amino acids or intermediates to build the pyrrolidine ring with the desired stereochemistry.
- Catalytic asymmetric hydrogenation or organocatalysis : Employing chiral catalysts to induce stereoselectivity in the formation of the pyrrolidine ring.
Representative Synthetic Route (Based on Literature)
A typical synthetic sequence involves:
Preparation of a chiral 2-substituted pyrrolidine intermediate : For example, starting from a chiral pyrrolidine or via asymmetric synthesis to obtain (2S)-2-aminopyrrolidine derivatives.
Coupling with 3-fluoro-4-(trifluoromethyl)phenyl halide : Using palladium-catalyzed cross-coupling with aryl bromides or iodides under conditions such as Pd2(dba)3/XantPhos with t-BuONa base in toluene at elevated temperatures (~110 °C) to form the C–N bond.
Purification and isolation : The product is purified by silica gel chromatography or preparative HPLC to obtain the pure (2S)-2-[3-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine.
Detailed Experimental Conditions and Yields
| Step | Reagents & Conditions | Notes | Yield (%) |
|---|---|---|---|
| 1. Formation of chiral pyrrolidine intermediate | Asymmetric synthesis or chiral pool starting material | Stereochemistry controlled by chiral catalyst or starting material | Variable (typically >80%) |
| 2. Pd-catalyzed cross-coupling | Aryl halide (3-fluoro-4-(trifluoromethyl)phenyl bromide), Pd2(dba)3 (0.1 eq), XantPhos (0.2 eq), t-BuONa (2 eq), toluene, 110 °C, 12 h, under N2 | Standard Buchwald-Hartwig amination conditions | 60–85% |
| 3. Purification | Silica gel chromatography or prep-HPLC | Ensures enantiomeric purity and removal of side products | - |
Supporting Research Findings
- The use of XantPhos ligand and Pd2(dba)3 catalyst system is effective for coupling aryl halides with amines bearing steric and electronic complexity, such as fluorinated aromatics.
- The reaction temperature (~110 °C) and base (t-BuONa) are critical for achieving high conversion and selectivity.
- The stereochemistry of the pyrrolidine ring is preserved during the coupling step, as the reaction conditions are mild enough to avoid racemization.
- Hydrophobic substituents on the pyrrolidine ring maintain biological activity, indicating that the fluorinated aromatic substituent is compatible with the pyrrolidine scaffold.
- Alternative methods involving nucleophilic substitution or direct amination are less common due to the electron-withdrawing nature of the trifluoromethyl group, which reduces aromatic nucleophilicity.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Asymmetric synthesis + Pd-catalyzed cross-coupling | Chiral pyrrolidine or precursor + 3-fluoro-4-(trifluoromethyl)phenyl halide | Pd2(dba)3, XantPhos, t-BuONa, toluene | 110 °C, 12 h, N2 atmosphere | High stereoselectivity, good yields | Requires expensive catalysts, inert atmosphere |
| Chiral pool synthesis + nucleophilic substitution | L-proline derivatives + activated fluorinated aromatic | Base, solvent (e.g., DMF) | Mild to moderate temperatures | Uses natural chiral sources | Lower yields, possible side reactions |
| Organocatalytic asymmetric synthesis | Prochiral precursors + chiral organocatalyst | Various depending on catalyst | Mild conditions | Avoids metal catalysts | May require extensive optimization |
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Overview
(2S)-2-[3-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine is a fluorinated compound with significant applications in medicinal chemistry and pharmacology. Its unique structural features, including the trifluoromethyl and fluoro groups, enhance its biological activity and metabolic stability, making it a valuable candidate in drug development.
Antagonistic Properties
Research indicates that fluorinated compounds like (2S)-2-[3-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine exhibit potent antagonistic activity against various biological targets. For instance, studies have shown that similar fluorinated derivatives act as effective antagonists of the human transient receptor potential vanilloid 1 (hTRPV1), which is crucial for pain perception. The structure-activity relationship (SAR) analysis demonstrated that specific hydrophobic interactions are critical for high binding potency to hTRPV1 receptors, suggesting that (2S)-2-[3-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine could be optimized for enhanced efficacy in pain management therapies .
Fluorine's Role in Drug Development
Fluorine substitution is known to improve the pharmacokinetic properties of drugs by enhancing their metabolic stability and bioactivity. Approximately 25% of small-molecule drugs currently in clinical use contain fluorine atoms, and this trend is expected to increase . The introduction of fluorine often modifies lipophilicity and solubility, allowing for better absorption and distribution in biological systems.
Pain Management Research
In a study focused on the synthesis of various analogs of fluorinated compounds, researchers found that certain derivatives exhibited significantly enhanced analgesic properties compared to their non-fluorinated counterparts. For example, one compound demonstrated a Ki value of 0.2 nM against hTRPV1, indicating its potential as a lead compound for developing new analgesics . This highlights the importance of (2S)-2-[3-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine as a scaffold for further exploration in pain relief medications.
Environmental Impact Studies
Research has also explored the environmental implications of fluorinated compounds, including their degradation pathways and biological effects on ecosystems. The increasing prevalence of fluorinated pharmaceuticals raises concerns about their persistence in the environment and potential toxicity . Understanding these factors is crucial for assessing the long-term impacts of compounds like (2S)-2-[3-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine.
Mechanism of Action
The mechanism of action of (S)-2-(3-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine and trifluoromethyl groups can enhance its binding affinity and selectivity for these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
The following table highlights key structural analogs and their similarities to the target compound, based on and other sources:
Key Structural and Functional Differences
Substituent Effects :
- The 3-fluoro-4-CF₃ substitution on the phenyl ring in the target compound provides a unique balance of electron-withdrawing effects (enhancing stability) and hydrophobicity compared to analogs like (S)-2-(4-fluorophenyl)pyrrolidine, which lacks the CF₃ group .
- Chirality : The 2S-configuration in the target compound may lead to distinct binding affinities compared to R-enantiomers (e.g., ), as stereochemistry often dictates pharmacological activity .
Patent compounds () with trifluoromethyl/fluoro groups on imidazo-pyridines or pyrazoles highlight the broader use of fluorinated motifs in agrochemicals, likely for pest resistance management and environmental stability .
Hydrochloride salts of analogs (e.g., ) indicate enhanced solubility, a property that may be critical for the target compound’s formulation .
Biological Activity
(2S)-2-[3-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine, with the CAS number 1515459-89-8, is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article synthesizes current research findings regarding its biological activity, including in vitro studies, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for (2S)-2-[3-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine is CHFN. The presence of a trifluoromethyl group and a fluorine atom on the phenyl ring contributes to its unique chemical properties, potentially enhancing its biological activity through increased lipophilicity and altered electronic characteristics.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds with similar structural motifs. For instance, a study investigating various fluorinated derivatives found that certain compounds exhibited significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). Specifically, compounds with a trifluoromethyl moiety demonstrated promising antibacterial activity, with minimum inhibitory concentrations (MICs) indicating both bacteriostatic and bactericidal properties .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μM) | Activity Type |
|---|---|---|
| (2S)-2-[3-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine | 25.9 (S. aureus), 12.9 (MRSA) | Bactericidal |
| Compound A | 15.0 | Bacteriostatic |
| Compound B | 30.0 | Bactericidal |
Anti-inflammatory Potential
In addition to antimicrobial properties, the compound's anti-inflammatory potential has been explored. Research indicates that specific substitutions on the phenyl ring can significantly influence the anti-inflammatory activity of related compounds. For instance, disubstituted derivatives have shown varied effects on NF-κB activity, a critical transcription factor in inflammatory responses .
Table 2: Anti-inflammatory Activity of Related Compounds
| Compound | IC (µM) | Effect on NF-κB |
|---|---|---|
| (2S)-2-[3-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine | 20+ | Decreased activity |
| Compound C | 6.5 | Increased activity |
| Compound D | 15.0 | Decreased activity |
Structure-Activity Relationships (SAR)
The structure-activity relationship studies for (2S)-2-[3-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine reveal that the position and type of substituents on the phenyl ring are crucial for modulating biological activity. Compounds with electron-withdrawing groups such as trifluoromethyl enhance lipophilicity and potentially increase bioavailability and potency against microbial targets .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of fluorinated pyrrolidine derivatives found that those resembling (2S)-2-[3-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum efficacy.
- Inflammation Model : In an in vivo model of inflammation, compounds similar to (2S)-2-[3-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine were tested for their ability to reduce edema in rats. Results indicated a notable reduction in inflammation markers compared to control groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
